molecular formula C24H19NO5S B2812025 ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1114886-17-7

ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2812025
CAS No.: 1114886-17-7
M. Wt: 433.48
InChI Key: XIFQDBHPRREISI-UHFFFAOYSA-N
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Description

. This compound features a benzothiazine core structure, which is a fused ring system containing sulfur and nitrogen atoms, making it a unique and interesting molecule for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multiple steps, starting with the formation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzothiazole and benzoyl chloride, under specific reaction conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the ethyl benzoate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1,4-benzothiazin-4-yl)benzoate

  • Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Uniqueness: Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate stands out due to its specific structural features, such as the presence of the benzoyl group and the dioxido moiety

Biological Activity

Ethyl 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazine core fused with a benzoate moiety. Its molecular formula is C22_{22}H19_{19}N1_{1}O5_{5}S, with a molecular weight of approximately 479.5 g/mol. The synthesis typically involves several steps starting from 2-aminobenzothiazole and benzoyl chloride, leading to the formation of the benzothiazine ring through cyclization reactions. Subsequent oxidation and esterification reactions introduce the ethyl benzoate moiety, enhancing its structural complexity and potential reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazine compounds exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

Pathogen Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansModerate inhibition
Aspergillus fumigatusModerate inhibition

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been highlighted in various studies. This compound may interact with specific molecular targets involved in cancer cell proliferation and survival. For example, structure-activity relationship (SAR) studies indicate that modifications in the benzothiazine structure can enhance cytotoxicity against cancer cell lines .

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
  • Receptor Interaction: It could interact with cellular receptors involved in signaling pathways that regulate cell proliferation or apoptosis.

Further biochemical studies are necessary to elucidate these mechanisms in detail.

Case Studies

A notable case study demonstrated the synthesis and biological evaluation of a series of benzothiazine derivatives related to this compound. These derivatives were tested against various microorganisms and cancer cell lines. Results indicated that certain modifications led to enhanced antimicrobial and anticancer activities compared to their parent compounds .

Properties

IUPAC Name

ethyl 4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-2-30-24(27)18-12-14-19(15-13-18)25-16-22(23(26)17-8-4-3-5-9-17)31(28,29)21-11-7-6-10-20(21)25/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFQDBHPRREISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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